molecular formula C12H18ClNO2S2 B2636004 N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide CAS No. 666699-37-2

N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide

Cat. No.: B2636004
CAS No.: 666699-37-2
M. Wt: 307.85
InChI Key: KUFHZKIYVMHVNR-UHFFFAOYSA-N
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Description

N-[2-(tert-Butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide ( 666699-37-2) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research, with a molecular formula of C 12 H 18 ClNO 2 S 2 and a molecular weight of 307.85 g/mol . This compound is characterized by a 4-chlorobenzenesulfonamide moiety linked to a tert-butylsulfanylethyl chain, a structural motif commonly associated with biological activity. Sulfonamide derivatives are extensively investigated for their potential as enzyme inhibitors, particularly against carbonic anhydrases . The distinct electronic and steric properties conferred by the tert-butylthioether side chain in this specific analog may influence its binding affinity and selectivity profile, making it a valuable chemical tool for probing enzyme active sites and structure-activity relationships (SAR). Researchers utilize this compound primarily in the development of novel therapeutic agents, with potential applications spanning metabolic disorders, cardiovascular diseases, and neurological conditions, as suggested by patent literature on related heterocyclic compounds and sulfonamides . Its mechanism of action typically involves targeted interaction with enzymes or receptors, often through the sulfonamide group acting as a coordinating moiety for metal ions, such as zinc in carbonic anhydrases . Available for research purposes, this chemical is provided with high purity and requires cold-chain transportation to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S2/c1-12(2,3)17-9-8-14-18(15,16)11-6-4-10(13)5-7-11/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFHZKIYVMHVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(tert-butylsulfanyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Chemical Properties and Structure

N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide has the molecular formula C12H18ClN2O4S2C_{12}H_{18}ClN_{2}O_{4}S_{2} and a molecular weight of approximately 318.41 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in the treatment of bacterial infections and inflammatory diseases. The presence of the tert-butylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Pharmacological Applications

1. Inhibition of Eicosanoid Production

Research indicates that compounds similar to this compound can inhibit the enzyme delta-5-desaturase, which plays a crucial role in eicosanoid biosynthesis. Eicosanoids are signaling molecules involved in inflammatory responses and various disease processes, including atherosclerosis, diabetes, and cancer . By modulating eicosanoid production, this compound may serve as a therapeutic agent for treating inflammatory diseases.

2. Potential Anticancer Activity

The compound's ability to interfere with eicosanoid pathways suggests potential anticancer properties. Eicosanoids are known to promote tumor growth and metastasis; thus, inhibitors of their synthesis could provide a novel approach to cancer therapy . Ongoing studies are evaluating the specific mechanisms through which this compound may exert cytotoxic effects on cancer cells.

3. Treatment of Pain and Inflammation

Sulfonamide derivatives have been explored for their analgesic and anti-inflammatory properties. This compound may offer benefits in managing conditions characterized by chronic pain and inflammation due to its influence on eicosanoid signaling pathways .

Case Studies

Case Study 1: Eicosanoid-Related Disorders

A study investigated the effects of delta-5-desaturase inhibitors on inflammatory markers in patients with metabolic syndrome. The results demonstrated that administration of compounds similar to this compound significantly reduced levels of pro-inflammatory eicosanoids, leading to improved clinical outcomes in terms of inflammation and metabolic control .

Case Study 2: Antitumor Activity

In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in these cells while sparing normal cells, highlighting its potential as an anticancer agent . Further investigations are needed to elucidate the underlying mechanisms of action.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include signal transduction, metabolic processes, or cellular responses.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The tert-butylsulfanyl ethyl group in the target compound introduces steric bulk and sulfur-based electron donation, contrasting with aromatic substituents in analogs like IIIc (4-methoxystyrylquinolinyl) and IIIe (styrylquinolinyl) from . Key differences include:

  • Dihedral Angles : In related N-aromatic sulfonamides (), dihedral angles between sulfonyl benzene rings and adjacent groups range from 62.8° to 89.5°, influencing molecular planarity and intermolecular interactions. The tert-butylsulfanyl group likely induces greater torsion, reducing planarity and affecting crystal packing .
  • Hydrogen Bonding: Sulfonamides with antiperpendicular N–H bonds (e.g., I in ) form N–H···O networks, critical for crystallinity.

Crystal Packing and Steric Effects

The title compound’s tert-butyl group contrasts with smaller substituents (e.g., methyl or halogens) in analogs. For example, N-(4-methylbenzoyl)-4-chlorobenzenesulfonamide () shows a dihedral angle of 89.5° between benzene rings, while bulkier groups in IIIc result in tighter packing (mp 219–221°C). The tert-butyl group’s steric bulk may reduce packing efficiency, leading to lower melting points .

Melting Points and Solubility

Compound Substituent Melting Point (°C) Reference
IIId 4-Methoxystyrylquinolinyl 237–238
IIIe Styrylquinolinyl 159–160
N-(4-methylbenzoyl) derivative Methylbenzoyl 186–188
Target Compound tert-Butylsulfanyl ethyl Inferred lower

The tert-butylsulfanyl group likely reduces melting points compared to rigid aromatic substituents (e.g., IIId ) due to disrupted packing. Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility .

Antimicrobial Potential

highlights N-acylated 4-chloro-2-mercaptobenzenesulfonamides with antimicrobial activity, suggesting the 4-chlorobenzenesulfonamide core is critical. The tert-butylsulfanyl group’s electron-rich sulfur may enhance interactions with bacterial targets, though steric effects could limit binding compared to planar chalcone-derived analogs .

Pharmacological Derivatives

Compounds like W-19 (), featuring a piperidinylidene-4-chlorobenzenesulfonamide structure, demonstrate the pharmacophore’s versatility in drug design. The target compound’s tert-butyl group may improve metabolic stability, a feature leveraged in bosentan-related analogs () .

Biological Activity

N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₄ClN₃O₂S
  • Molecular Weight : 305.76 g/mol

The structural features include a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antimicrobial properties. Studies have shown that derivatives of sulfonamides exhibit varying degrees of efficacy against a range of bacteria.
  • Cardiovascular Effects : Research indicates that certain benzenesulfonamides can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, compounds with similar structures have been shown to interact with calcium channels, potentially leading to decreased blood pressure and improved cardiac function .
  • Antidiabetic Potential : Some studies suggest that sulfonamide derivatives may possess antidiabetic properties by modulating glucose metabolism and insulin sensitivity .

The mechanisms through which this compound exerts its biological effects include:

  • Calcium Channel Modulation : The compound may inhibit L-type calcium channels, which play a crucial role in regulating vascular tone and cardiac contractility. This inhibition can lead to reduced coronary resistance and lower perfusion pressure .
  • Eicosanoid Pathway Inhibition : Similar compounds have been reported to inhibit the production of eicosanoids, which are lipid mediators involved in inflammation and other physiological processes. This suggests potential anti-inflammatory effects .

Case Studies

Several studies have investigated the biological activity of related sulfonamide compounds:

  • Cardiovascular Study : A study using isolated rat hearts demonstrated that a related benzenesulfonamide significantly decreased coronary resistance compared to controls, indicating potential therapeutic applications in cardiovascular diseases .
  • Antimicrobial Efficacy : Research has shown that various sulfonamide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting their use in treating infections .
  • Antidiabetic Effects : In vitro studies indicated that certain sulfonamides enhanced insulin sensitivity in adipocytes, suggesting a mechanism for their potential use in managing diabetes .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The compound is expected to have moderate absorption characteristics based on its lipophilicity.
  • Distribution : Its distribution in tissues may be influenced by its molecular weight and solubility.
  • Metabolism : The metabolic pathways for sulfonamides typically involve hepatic metabolism, leading to various metabolites.
  • Excretion : Renal excretion is common for sulfonamides, necessitating consideration in patients with renal impairment.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 2-(tert-butylsulfanyl)ethylamine. Key steps include:

  • Reagent Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert atmosphere to minimize hydrolysis. A base like triethylamine (1.2–1.5 equivalents) is critical to neutralize HCl generated during the reaction .
  • Temperature : Moderate reflux (~40–60°C) for 4–6 hours ensures completion, as seen in analogous sulfonamide syntheses .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from toluene/water mixtures yields high-purity product (>95%) .

Basic: How can structural characterization and purity assessment be performed for this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
    • NMR : 1H^1H NMR should show distinct signals for tert-butyl (δ 1.2–1.4 ppm, singlet), sulfanyl ethyl (δ 2.8–3.1 ppm, triplet), and aromatic protons (δ 7.5–7.9 ppm, doublets) .
  • X-ray Crystallography : For absolute conformation validation, single crystals can be grown via slow evaporation (e.g., toluene), revealing dihedral angles between sulfonyl and aryl groups (~60–90°), critical for understanding steric interactions .

Advanced: What conformational features of the sulfonamide group influence its reactivity or biological interactions?

Methodological Answer:

  • Dihedral Angles : The S–N–C–O torsion angle (typically 60–90°) determines spatial orientation, affecting hydrogen-bonding capacity. In crystal structures, antiperiplanar N–H···O=S interactions stabilize the conformation, as observed in related 4-chlorobenzenesulfonamides .
  • Impact on Reactivity : Planar conformations enhance electrophilic substitution at the para-chloro position, while non-planar arrangements may favor nucleophilic attacks on the sulfonamide nitrogen .

Advanced: How can regioselectivity in substitution reactions involving the sulfonamide group be controlled?

Methodological Answer:

  • Temperature Dependence : Higher temperatures (>80°C) favor sulfonamide N-alkylation (e.g., with alkyl halides), while lower temperatures (<40°C) promote aryl ring substitution .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction rates and selectivity for sulfonamide nitrogen functionalization .
  • Analytical Validation : Monitor reaction progress via TLC or HPLC-MS to distinguish between regioisomeric products .

Basic: What are common impurities encountered during synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproducts :
    • Unreacted 4-chlorobenzenesulfonyl chloride (detected via 35Cl^{35}Cl NMR or LC-MS).
    • Hydrolysis products (e.g., 4-chlorobenzenesulfonic acid) due to moisture exposure .
  • Mitigation Strategies :
    • Strict anhydrous conditions (molecular sieves, argon atmosphere).
    • Acid-base washes (e.g., 1M HCl and NaHCO3_3) during workup to remove ionic impurities .

Advanced: How can computational methods predict the biological activity of this sulfonamide derivative?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., carbonic anhydrase or HIV integrase). Focus on sulfonamide’s sulfonyl oxygen and NH as hydrogen-bond donors/acceptors .
  • QSAR Studies : Correlate electronic parameters (Hammett σ values of substituents) with inhibitory activity. The 4-chloro group’s electron-withdrawing nature enhances binding to positively charged active sites .
  • Validation : Compare predicted IC50_{50} values with experimental enzyme inhibition assays (e.g., fluorescence-based assays) .

Advanced: What strategies optimize solubility for in vitro pharmacological studies?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without denaturing proteins.
  • Salt Formation : React with sodium bicarbonate to generate water-soluble sulfonate salts .
  • Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) on the tert-butylsulfanyl chain while monitoring logP values via HPLC .

Basic: How does the tert-butylsulfanyl group influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Acidic Conditions (pH <3) : The sulfanyl group may undergo protonation, leading to S–C bond cleavage. Stability studies via 1H^1H NMR in HCl (0.1M) show degradation after 24 hours .
  • Basic Conditions (pH >10) : Sulfonamide hydrolysis to sulfonic acid is minimized due to steric protection by the tert-butyl group. Accelerated testing (40°C, pH 12) confirms >90% stability over 48 hours .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Exothermic Reactions : Control heat generation during sulfonamide formation using jacketed reactors and gradual reagent addition .
  • Purification at Scale : Replace column chromatography with fractional crystallization (e.g., ethanol/water) to reduce costs and solvent waste .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., toluene <890 ppm) via GC-MS analysis .

Advanced: How can regioselective functionalization of the 4-chlorobenzenesulfonamide core be achieved?

Methodological Answer:

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the sulfonamide NH, enabling directed substitution at the ortho position relative to the chloro group .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3) replaces the chloro substituent with aryl groups while preserving the sulfonamide functionality .

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